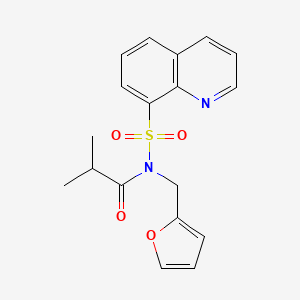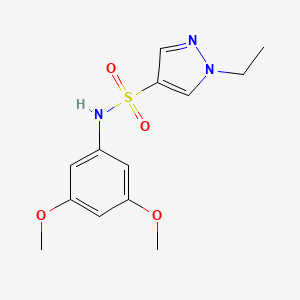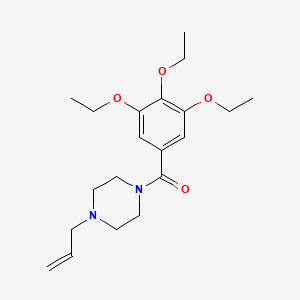![molecular formula C18H22ClNO B5499722 N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride, commonly known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP is a white crystalline powder that is soluble in water and has a molecular formula of C20H24ClNO.
Wirkmechanismus
The mechanism of action of MBP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
MBP has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. MBP has also been found to have neuroprotective effects, potentially slowing the progression of neurodegenerative disorders. Additionally, MBP has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MBP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MBP is also soluble in water, making it easy to administer to cells or animals. However, there are some limitations to using MBP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or animal model used. Additionally, MBP may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MBP. One area of interest is exploring its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine its mechanism of action and efficacy in animal models of these diseases. Additionally, more research is needed to understand the anti-tumor effects of MBP and its potential use in cancer therapy. Finally, future studies could explore the development of new analogs of MBP with improved potency and selectivity.
Conclusion:
In conclusion, MBP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further studies are needed to fully understand the potential of MBP in various fields of research.
Synthesemethoden
The synthesis of MBP involves the reaction between 3-[(4-methylbenzyl)oxy]benzaldehyde and 2-propen-1-amine hydrochloride in the presence of a catalyst. The reaction is carried out in an organic solvent and requires careful temperature control and stirring to ensure a high yield of MBP. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
MBP has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. MBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MBP has been shown to have antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-3-11-19-13-17-5-4-6-18(12-17)20-14-16-9-7-15(2)8-10-16;/h3-10,12,19H,1,11,13-14H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIZYECWKNFMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5499648.png)

![4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)

![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)